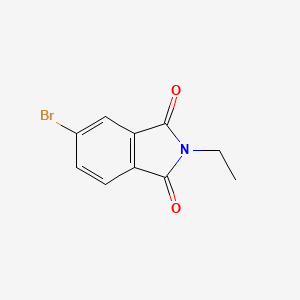

5-Bromo-2-ethylisoindoline-1,3-dione

説明

Significance of the Isoindoline-1,3-dione Scaffold in Chemical Research

The isoindoline-1,3-dione ring system, commonly known as the phthalimide (B116566) scaffold, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. mdpi.comresearchgate.net Its structural and chemical properties make it a versatile building block in organic synthesis. The incorporation of the hydrophobic phthalimide moiety can enhance the ability of a compound to traverse biological membranes. mdpi.com

This scaffold is a core component in numerous molecules exhibiting a wide array of biological activities. Research has demonstrated that phthalimide derivatives possess potential anti-inflammatory, anticonvulsant, antimicrobial, and analgesic properties. mdpi.commdpi.comnih.gov Furthermore, they have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX), which are targets for treating neurodegenerative diseases and inflammation, respectively. mdpi.comnih.govnih.gov The adaptability of the imide nitrogen allows for the introduction of various substituents, enabling chemists to systematically modify the molecule's properties to achieve desired biological or chemical functions. mdpi.comnih.gov

Overview of Halogenated and N-Ethyl Substituted Isoindoline-1,3-diones

The functionalization of the isoindoline-1,3-dione core through halogenation and N-alkylation introduces specific modifications to its electronic and steric properties, thereby influencing its reactivity and potential applications.

Halogenated Isoindoline-1,3-diones: The introduction of a halogen atom, such as bromine, onto the aromatic ring of the phthalimide structure can significantly alter the molecule's lipophilicity and electronic nature. Halogenation is a common strategy in medicinal chemistry to enhance the potency or modify the metabolic profile of a lead compound. In the context of isoindoline-1,3-diones, halogenated precursors like halogenated phthalic anhydrides are often used in their synthesis. nih.gov The presence of a bromine atom, as in the 5-bromo substitution, provides a potential site for further chemical transformations, such as cross-coupling reactions, making it a valuable intermediate for creating more complex molecules.

N-Ethyl Substituted Isoindoline-1,3-diones: The substitution at the imide nitrogen atom is a primary point of diversification for this scaffold. nih.gov N-alkylation, specifically the introduction of an ethyl group, modifies the compound's polarity and steric profile. N-alkyl-isoindoline-1,3-dione derivatives have been noted for their potential as inhibitors of the COX enzyme. mdpi.comnih.gov The synthesis of N-ethyl derivatives is typically achieved through the alkylation of the corresponding phthalimide or its precursor with an ethylating agent, such as ethyl iodide or 1-bromoethane. chemicalbook.comresearchgate.netnih.gov

Research Scope and Objectives Pertaining to 5-Bromo-2-ethylisoindoline-1,3-dione

The specific compound, this compound, combines the features of both halogenation and N-alkylation. Research into this molecule would logically focus on its synthesis, characterization, and exploration as a synthetic intermediate or a candidate for biological screening.

The primary objectives of such research would include:

Synthesis: Developing an efficient and high-yield synthetic route. A common approach involves the reaction of 4-bromophthalic acid or its anhydride (B1165640) with ethylamine.

Structural Characterization: Unambiguously confirming the molecular structure using modern analytical techniques. This includes spectroscopic methods like Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS).

Chemical Reactivity: Investigating the reactivity of the compound, particularly leveraging the bromo-substituent for further functionalization in synthetic chemistry to build more complex molecular architectures.

Exploration of Properties: Utilizing the foundational knowledge of the isoindoline-1,3-dione scaffold to explore potential applications. Given the known activities of related compounds, this could involve screening for biological activity or investigating its properties for materials science applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-ethylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCTXIQGCZCRNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Ethylisoindoline 1,3 Dione and Analogues

General Synthetic Pathways to Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide (B116566) system, is a crucial structural motif in a wide range of biologically active compounds. mdpi.com Its synthesis is well-established, with several reliable pathways available to chemists.

Condensation Reactions of Phthalic Anhydride (B1165640) Derivatives

The most direct and widely utilized method for constructing the isoindoline-1,3-dione core is the condensation reaction between a phthalic anhydride derivative and a primary amine or an ammonia (B1221849) source. scispace.com This reaction involves the formation of two new carbon-nitrogen bonds to create the characteristic five-membered imide ring.

The reaction can be carried out under various conditions. A common approach involves refluxing the phthalic anhydride and the amine in a solvent such as glacial acetic acid. mdpi.com For instance, reacting 4,5-dichlorophthalic anhydride with ethylenediamine (B42938) in refluxing glacial acetic acid for eight hours yields the corresponding N-substituted dichloroisoindoline-1,3-dione. mdpi.com Alternative methods include heating the reactants without a solvent or using other solvents like benzene.

The table below summarizes various condensation approaches for the synthesis of the isoindoline-1,3-dione core.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Phthalic Anhydride | Primary Amine | Reflux in glacial acetic acid | N-Alkyl/Aryl-isoindoline-1,3-dione |

| Phthalic Anhydride | Ammonia / Urea (B33335) | Heating | Isoindoline-1,3-dione (Phthalimide) |

| 4,5-Dichlorophthalic Anhydride | Ethylenediamine | Reflux in glacial acetic acid, 8h | 2-(2-aminoethyl)-5,6-dichloroisoindoline-1,3-dione |

N-Substitution Strategies (e.g., Alkylation)

Once the isoindoline-1,3-dione (phthalimide) core is formed, the nitrogen atom can be functionalized through various N-substitution strategies, most notably alkylation. The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a classic and robust method for transforming primary alkyl halides into primary amines, using the phthalimide anion as a protected form of ammonia. wikipedia.orgmasterorganicchemistry.com This method is central to the N-alkylation of the isoindoline-1,3-dione core.

The process involves two key steps:

Deprotonation: The hydrogen atom on the imide nitrogen is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups. masterorganicchemistry.comquora.com It can be readily removed by a base, such as potassium hydroxide (B78521) (KOH), sodium hydride (NaH), or potassium carbonate (K2CO3), to form a resonance-stabilized phthalimide anion. masterorganicchemistry.comquora.com This anion is an effective nucleophile.

Nucleophilic Substitution: The phthalimide anion then attacks a primary alkyl halide in a classic SN2 reaction, displacing the halide and forming a stable N-alkylisoindoline-1,3-dione. masterorganicchemistry.comquora.com

A significant advantage of this method is that the resulting N-alkylated product is not nucleophilic enough to react further, which prevents the over-alkylation often observed when using ammonia directly. masterorganicchemistry.comquora.com

| Reagent 1 | Reagent 2 | Base | Solvent | Conditions |

| Phthalimide | Alkyl Halide | KOH / NaH / K2CO3 | DMF / DMSO | Varies (e.g., RT to reflux) |

| Potassium Phthalimide | 1,3-Dibromopropane | - | Acetone | Reflux, 12h |

| 5-Bromoisatin (B120047) (analogue) | Bromoethane (B45996) | K2CO3 | DMF | Room Temp, 48h |

Targeted Synthesis of 5-Bromo-2-ethylisoindoline-1,3-dione

The synthesis of the specific target compound, this compound, is a logical extension of the general principles outlined above. It is typically achieved in two sequential steps: first, the formation of the brominated isoindoline-1,3-dione core, followed by the introduction of the N-ethyl group.

Regioselective Bromination Approaches to the Isoindoline-1,3-dione Core

Direct regioselective bromination of the pre-formed isoindoline-1,3-dione ring system can be challenging. A more synthetically viable and common strategy is to begin with a commercially available, pre-brominated starting material. To obtain the 5-bromo substitution pattern on the final product, the synthesis commences with 4-bromophthalic anhydride . google.com

This precursor is then converted into 5-bromoisoindoline-1,3-dione using the condensation reactions described in section 2.1.1, typically by reacting it with an ammonia source like aqueous ammonia or urea under heat. This ensures the bromine atom is correctly positioned on the aromatic ring of the heterocyclic core before the N-alkylation step.

N-Ethyl Functionalization Procedures

With 5-bromoisoindoline-1,3-dione in hand, the final step is the introduction of the ethyl group onto the imide nitrogen. This is a direct application of the N-alkylation chemistry discussed previously. While direct synthesis data for the target molecule is sparse, analogous reactions on similar structures provide a clear and reliable protocol.

For example, the N-alkylation of 5-bromoisatin, a structurally related compound, has been well-documented. researchgate.netresearchgate.net The procedure for synthesizing this compound would involve:

Dissolving 5-bromoisoindoline-1,3-dione in a polar aprotic solvent, such as dimethylformamide (DMF).

Adding a base, typically potassium carbonate (K2CO3), to deprotonate the imide nitrogen and form the nucleophilic anion.

Adding an ethylating agent, such as bromoethane or ethyl iodide.

Allowing the reaction to proceed, often with stirring at room temperature or with gentle heating, until completion. researchgate.net

The reaction is an SN2 displacement where the 5-bromoisoindoline-1,3-dione anion attacks the ethyl halide, forming the final product and a salt byproduct.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves fine-tuning the parameters of the N-ethylation step to maximize yield and purity while minimizing reaction time.

Key Optimization Parameters:

Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for Gabriel-type alkylations as they effectively solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the SN2 reaction. numberanalytics.comthermofisher.com

Base: The choice of base can influence the reaction rate. While moderately strong bases like K2CO3 are effective, stronger bases such as sodium hydride (NaH) can ensure complete deprotonation, though they require more stringent anhydrous conditions. masterorganicchemistry.com

Temperature: Reaction temperatures can range from ambient to elevated. One analogous synthesis of 5-bromo-1-ethylindoline-2,3-dione was conducted at room temperature over 48 hours, resulting in a 79% yield. researchgate.net Higher temperatures can significantly reduce reaction times but may also increase the formation of side products. numberanalytics.com

Catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be highly effective, particularly when dealing with heterogeneous mixtures. numberanalytics.com These catalysts facilitate the transport of the phthalimide anion into the organic phase, increasing the reaction rate. researchgate.netresearchgate.net

Modern Techniques: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org It can dramatically reduce reaction times from hours to minutes and often leads to improved yields by providing rapid and uniform heating. numberanalytics.comresearchgate.net

The table below outlines reaction conditions from an analogous synthesis that can serve as a starting point for optimizing the production of this compound.

| Starting Material | Ethylating Agent | Base | Catalyst | Solvent | Temp. | Time | Yield |

| 5-Bromo-1H-indole-2,3-dione | Bromoethane | K2CO3 | Tetrabutylammonium Bromide | DMF | Room Temp | 48h | 79% |

By systematically varying these parameters, an optimized protocol can be developed to produce this compound efficiently and in high yield.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the aryl bromide moiety of this compound is an excellent substrate for these transformations. The Buchwald-Hartwig amination, in particular, has been successfully applied to this compound to synthesize novel N-arylated derivatives.

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, mediated by a palladium catalyst. organic-chemistry.org Research has demonstrated a successful palladium-mediated procedure for the amination of 5-bromo-2-alkyl/aryl-isoindoline-1,3-dione derivatives. nih.gov In a specific application, this compound was reacted with 3-amino-2-bromopyridine (B189615) to generate a novel heteroaryl phthalimide derivative. libretexts.org

The reaction was optimized using a catalyst system comprising palladium acetate (B1210297) (Pd(OAc)₂) and the bidentate phosphine (B1218219) ligand (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (±BINAP). libretexts.org The use of cesium carbonate as the base and toluene (B28343) as the solvent at elevated temperatures under an inert argon atmosphere provided the desired coupled product in moderate yields. nih.govlibretexts.org Attempts to use other catalyst systems, such as those based on tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or 1,1′-bis(diphenylphosphino)ferrocene (dppf), did not yield the expected product, highlighting the specific catalytic requirements for this transformation. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product | Yield | Ref |

| This compound | 3-Amino-2-bromopyridine | Pd(OAc)₂, (±)BINAP | Cs₂CO₃ | Toluene | 110°C, Argon atm. | 5-((2-Bromopyridin-3-yl)amino)-2-ethylisoindoline-1,3-dione | 40-51% | libretexts.org |

Further Functionalization at the Bromine Position

Beyond C-N bond formation, the bromine atom of this compound is a prime site for various other palladium-catalyzed cross-coupling reactions to form C-C bonds. While specific examples for this exact substrate are not prevalent in the cited literature, the reactivity of similar aryl bromides in these reactions is well-established, suggesting a high potential for diverse functionalization. uzh.chresearchgate.net These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

Potential C-C Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. nih.gov It is highly versatile and tolerant of many functional groups. Reacting this compound with various aryl or vinyl boronic acids could yield biaryl or styrenyl derivatives, respectively. Plausible conditions, based on reactions with similar substrates, would involve a catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃. nih.gov

Heck Reaction: The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For instance, reacting this compound with alkenes like styrene (B11656) or acrylates could introduce vinyl or acrylate (B77674) functionalities at the 5-position. nih.gov

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. libretexts.org This would allow for the synthesis of 5-alkynyl-2-ethylisoindoline-1,3-dione derivatives, which are valuable intermediates for further transformations. researchgate.net

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org This method is known for its mild reaction conditions and tolerance of a wide array of functional groups. libretexts.org

The table below outlines the potential transformations based on established methodologies for analogous aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(dppf)Cl₂, Base | Aryl, Vinyl (C-C) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Substituted Alkene (C-C) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | Alkyne (C-C) |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Aryl, Vinyl, etc. (C-C) |

These potential synthetic routes underscore the value of this compound as a versatile building block for creating a wide range of complex molecules with diverse functionalities.

Despite a comprehensive search for spectroscopic and structural data for the chemical compound this compound, no specific experimental data for its Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, or Electrospray Ionization Mass Spectrometry (ESI-MS) could be located in the available scientific literature.

The searches conducted for "this compound" and its synonym "N-ethyl-4-bromophthalimide" did not yield any publications containing the specific data required to populate the requested sections on ¹H NMR, ¹³C NMR, FT-IR, and ESI-MS analysis.

Information was found for structurally related but distinct compounds, such as the isomer 5-bromo-1-ethylindoline-2,3-dione, the parent compound 4-bromophthalimide, and other derivatives where the bromine atom is located on a different part of the molecule (e.g., N-(4-bromophenyl)phthalimide). However, in strict adherence to the instructions to focus solely on this compound, this information cannot be used as it does not pertain to the specified compound.

Consequently, it is not possible to generate the requested article with scientifically accurate and specific data for this compound at this time.

Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound with high accuracy. For 5-Bromo-1-ethylindoline-1,3-dione, HRMS provides unambiguous confirmation of its chemical formula, C10H8BrNO2. The high mass accuracy of this technique, often at sub-ppm levels, allows for clear differentiation between molecules with similar nominal masses.

In general, the analysis of N-alkylated isatin derivatives by techniques like Electrospray Ionization (ESI) mass spectrometry shows characteristic fragmentation patterns. The primary fragmentation often involves the cleavage of the bond between the nitrogen atom and the alkyl group. This would be expected to yield a protonated isatin core fragment. Further fragmentation of the isatin ring system can also be observed, providing additional structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is instrumental in verifying the purity of synthesized compounds like 5-Bromo-1-ethylindoline-1,3-dione and studying its behavior in solution.

In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities or byproducts from the synthesis. The eluent from the column is then introduced into the mass spectrometer. The retention time from the chromatography provides one level of identification, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the compound, confirming its identity. Studies on related isatin derivatives have utilized LC-MS to monitor reaction progress and confirm the successful synthesis and purity of the final products.

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. For 5-Bromo-1-ethylindoline-1,3-dione, this technique has been used to determine its crystal structure with high precision.

A detailed single-crystal X-ray diffraction study has been conducted on 5-Bromo-1-ethylindoline-1,3-dione. scispace.comnih.govresearchgate.net The analysis revealed that the compound crystallizes in the triclinic space group P-1. researchgate.net The asymmetric unit of the crystal contains two independent molecules, labeled A and B. scispace.comnih.govresearchgate.net

The indoline ring system in both molecules is nearly planar. scispace.comnih.gov The ethyl group attached to the nitrogen atom is oriented almost perpendicular to the plane of the indoline ring. scispace.comnih.gov In the crystal packing, the molecules are linked by various intermolecular forces, including C—H⋯O hydrogen bonds and a short Br⋯O contact [3.183 (2) Å], which form a three-dimensional network. scispace.comnih.gov A weak, slipped parallel π–π interaction with an inter-centroid distance of 3.6107 (14) Å also contributes to the stability of the crystal lattice. scispace.comnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5198 (3) |

| b (Å) | 10.0655 (3) |

| c (Å) | 11.2341 (3) |

| α (°) | 70.9288 (16) |

| β (°) | 75.4109 (16) |

| γ (°) | 85.2199 (16) |

| Volume (ų) | 984.58 (5) |

| Z | 4 |

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is compared against the theoretical values calculated from the molecular formula to assess the purity of a sample. For 5-Bromo-1-ethylindoline-1,3-dione (C10H8BrNO2), the elemental composition is a key parameter for characterization.

While specific experimental results for this compound are not detailed in the available literature, the theoretical percentages can be calculated based on its confirmed molecular formula. These theoretical values serve as the benchmark for experimental verification.

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 47.27 |

| Hydrogen | H | 1.01 | 3.17 |

| Bromine | Br | 79.90 | 31.44 |

| Nitrogen | N | 14.01 | 5.51 |

| Oxygen | O | 16.00 | 12.59 |

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Protein Interaction Prediction (e.g., Enzyme Active Sites)

Molecular docking studies on derivatives containing the 5-bromoindole or isoindoline-1,3-dione scaffolds have shown significant interactions with various enzyme active sites. For instance, a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives demonstrated inhibitory potential against VEGFR-2 tyrosine kinase, a key target in cancer therapy d-nb.info. Docking simulations revealed that the 5-bromo-1H-indole-2-carbohydrazide moiety of these compounds could form hydrogen bonds with critical amino acid residues like Asp1046 and engage in multiple pi-alkyl interactions within the kinase's active site d-nb.info.

Similarly, various isoindoline-1,3-dione derivatives have been investigated as inhibitors for enzymes such as cyclooxygenases (COX) and acetylcholinesterase (AChE) mdpi.comnih.gov. In these studies, the planar isoindoline-1,3-dione ring system is often involved in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan and tyrosine in the enzyme's active site, while carbonyl groups can act as hydrogen bond acceptors mdpi.comnih.gov. For 5-Bromo-2-ethylisoindoline-1,3-dione, it is predicted that the isoindoline-1,3-dione core would anchor the molecule within a binding pocket through similar non-covalent interactions.

Analysis of Binding Modes and Affinities

The binding affinity, often expressed as a binding energy (kcal/mol), quantifies the strength of the ligand-protein interaction. Lower binding energy values indicate a more stable complex. Studies on 5-bromoindole derivatives targeting VEGFR-2 have reported binding energies ranging from -7.33 kcal/mol to -8.76 kcal/mol d-nb.info. In another study, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones showed a good binding score of -15.6 kcal/mol against the same target mdpi.com. For a series of isoindoline-1,3-dione derivatives targeting butyrylcholinesterase (BuChE), calculated binding affinities ranged from -8.3 to -11.0 kcal/mol nih.gov. These values suggest strong and favorable interactions.

The binding mode for these related compounds typically involves a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, where the bromine atom can interact with electron-rich pockets of the protein mdpi.com.

| Compound Class | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| 5-Bromoindole Hydrazone Derivatives | VEGFR-2 Tyrosine Kinase | -7.33 to -8.76 d-nb.info |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | VEGFR-2 Tyrosine Kinase | -15.6 mdpi.com |

| Isoindoline-1,3-dione Derivatives | Butyrylcholinesterase (BuChE) | -8.3 to -11.0 nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties like geometry, vibrational frequencies, and electronic distributions.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability mdpi.com. A small energy gap implies high chemical reactivity and polarizability, as less energy is required for electronic excitation mdpi.com.

DFT calculations are used to determine these energy levels. For example, studies on various organic molecules, including those with structures analogous to this compound, utilize DFT to understand their electronic behavior nih.govresearchgate.net. The HOMO often represents the ability to donate an electron, while the LUMO represents the ability to accept an electron researchgate.net. The presence of the electron-withdrawing bromine atom and the carbonyl groups on the isoindoline-1,3-dione ring would be expected to influence the energies of these orbitals significantly. A theoretical study on 5-Bromo-2-Hydroxybenzaldehyde using DFT with the B3LYP/6-311++G(d,p) basis set provided detailed insights into its electronic parameters, which can serve as a reference for similarly substituted aromatic systems nih.gov.

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential. mdpi.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Energy difference (ΔE = ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. mdpi.com |

Conformational Analysis and Geometrical Optimization

Geometrical optimization through DFT calculations helps identify the most stable three-dimensional structure of a molecule. For this compound, this would involve determining the planarity of the isoindoline (B1297411) ring and the orientation of the ethyl group.

Crystal structure analysis of the related compound 5-bromo-1-ethylindoline-2,3-dione reveals that the indoline ring system is nearly planar researchgate.netnih.gov. In that structure, the ethyl group was found to be oriented almost perpendicular to the ring system researchgate.netnih.gov. A similar planarity of the core ring system is expected for this compound. Another related molecule, 2-(2-Bromoethyl)isoindoline-1,3-dione, shows that the phthalimide (B116566) ring is almost coplanar and that the bromoethyl side chain can adopt different conformations (anti or gauche) researchgate.net. DFT-based geometrical optimization would allow for the precise calculation of bond lengths, bond angles, and torsion angles to predict the most stable conformer in the gaseous phase or in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity mdpi.com. These models use molecular descriptors—numerical values that characterize properties of a molecule—to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves calculating various descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. A statistical method, such as multiple linear regression (MLR), is then used to build an equation that correlates these descriptors with the observed biological activity mdpi.com.

For a class of compounds like isoindoline-1,3-diones, a QSAR model could take a general form such as: Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Descriptors relevant to this compound would likely include those related to its size (e.g., molecular weight), lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, atomic charges). While a specific QSAR model for this exact compound is not available, the methodology has been successfully applied to various heterocyclic compounds to guide the design of more potent analogues mdpi.com. The robustness of a QSAR model is confirmed through rigorous internal and external validation techniques to ensure its predictive power mdpi.com.

Molecular Dynamics Simulations

There are no specific molecular dynamics (MD) simulation studies published for this compound. MD simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. Such studies would typically provide insights into the conformational flexibility of the ethyl group, the stability of the isoindoline ring system, and its interactions with solvent molecules or potential biological targets. However, the scientific community has not yet reported such investigations for this compound.

In Silico Predictions of Molecular Interactions (e.g., PASS, GUSAR)

Similarly, there is no available data from in silico prediction tools like PASS (Prediction of Activity Spectra for Substances) or GUSAR (General Unrestricted Structure-Activity Relationships) specifically for this compound. These computational tools are used to predict the likely biological activities of a compound based on its chemical structure. A PASS or GUSAR analysis would generate a predicted spectrum of biological activities, helping to guide further experimental research. The absence of such predictions in the public domain indicates that this specific compound has likely not been the subject of these types of computational screening efforts.

While the synthesis and crystal structure of a related isomer, 5-bromo-1-ethylindoline-2,3-dione, have been reported, this information cannot be extrapolated to accurately predict the specific molecular dynamics and in silico interaction profiles of this compound due to the different positioning of the ethyl group on the nitrogen atom of the isoindoline ring system.

Future computational research on this compound would be valuable in elucidating its potential biological activities and physicochemical properties.

Advanced Research Applications and Mechanistic Studies

Exploration as Pharmacological Scaffolds

The isoindoline-1,3-dione moiety is a cornerstone in the design of novel bioactive compounds. Its rigid, planar structure and specific chemical features provide a robust framework for developing targeted therapies.

The design of therapeutic agents based on the brominated isoindoline-1,3-dione scaffold follows several key principles. The core isoindoline-1,3-dione structure contains a hydrophobic aromatic ring capable of engaging in π-π stacking interactions with biological targets, while its two carbonyl groups can act as hydrogen bond acceptors. nih.gov The bromine atom at the 5-position enhances the molecule's lipophilicity and can form specific halogen bonds, potentially increasing binding affinity and selectivity for target proteins.

The substituent at the nitrogen (N-position or 2-position), such as the ethyl group in 5-Bromo-2-ethylisoindoline-1,3-dione, is a critical point of modification. mdpi.com Medicinal chemists systematically alter this position by introducing various alkyl or aryl groups, often connected by linkers. This strategy allows for the fine-tuning of the compound's physicochemical properties, such as solubility and membrane permeability, and enables the introduction of additional pharmacophores to target specific active sites on enzymes or receptors.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the brominated isoindoline-1,3-dione scaffold. Research has demonstrated clear patterns between structural modifications and biological activity.

For instance, in the development of anticancer agents, the presence of both a bromine atom on the isoindoline (B1297411) ring and specific ether groups on an attached substituent was found to significantly enhance activity against certain cancer cell lines. nih.gov In the context of Alzheimer's disease, the length of the alkyl linker connecting the isoindoline-1,3-dione moiety to another functional group, such as a piperidine (B6355638) or benzylamine, is a determining factor for inhibitory potency against cholinesterase enzymes. nih.gov Studies have shown that specific linker lengths lead to optimal interaction with the enzyme's active sites. Furthermore, adding small, electron-withdrawing groups like fluorine to a terminal benzyl (B1604629) ring can increase inhibitory activity by several folds. nih.gov

Similarly, for anti-inflammatory applications targeting cyclooxygenase (COX) enzymes, the presence of an aromatic moiety attached to the core structure is important for achieving higher affinity for the COX-2 isoform. nih.gov

| Target Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Anticancer | Combination of 5-bromo and N-substituent with silyl (B83357) ether | Enhanced cytotoxicity against cancer cell lines | nih.gov |

| Cholinesterase Inhibition | Varying length of N-alkyl linker | Optimal linker length is critical for high inhibitory potency | nih.gov |

| Cholinesterase Inhibition | Addition of fluoro group to terminal benzyl moiety | Significantly increased inhibitory activity | nih.gov |

| Cyclooxygenase (COX) Inhibition | Inclusion of an N-linked aromatic group | Important for affinity towards the COX-2 isoform | nih.gov |

The complexity of diseases like Alzheimer's has spurred the development of Multi-Target Directed Ligands (MTDLs), a strategy where a single molecule is designed to interact with multiple pathological targets. The isoindoline-1,3-dione scaffold is well-suited for this approach.

In Alzheimer's research, derivatives are designed to simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the cholinergic system. The design often involves using the isoindoline-1,3-dione portion of the molecule to bind to the peripheral anionic site (PAS) of AChE, while a second pharmacophore, attached via a carefully optimized linker, targets the catalytic active site (CAS) of the enzyme. This dual-binding mechanism can lead to more effective inhibition and potentially address other aspects of the disease, such as β-amyloid aggregation.

Investigations into Specific Biological Target Interactions (Methodologies and Mechanisms)

Understanding how these compounds interact with their biological targets at a molecular level is key to their development. This is achieved through various biochemical and computational methods.

Cholinesterases: Derivatives of isoindoline-1,3-dione have been extensively studied as inhibitors of AChE and BuChE. As described in the MTDL strategy, these compounds can act as dual-binding site inhibitors. Kinetic studies have revealed that these molecules can exhibit different modes of inhibition, including non-competitive and competitive mechanisms. Potent inhibitors have been identified with IC50 values (the concentration required to inhibit 50% of enzyme activity) in the low micromolar and even nanomolar range.

Cyclooxygenases: As potential non-steroidal anti-inflammatory agents, brominated isoindoline-1,3-dione derivatives have been evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Some compounds show non-selective inhibition, while others have been optimized for greater selectivity toward COX-2, which is desirable for reducing gastrointestinal side effects. Molecular docking studies have elucidated the binding mechanism, showing interactions with key amino acid residues in the active site, such as Ser530 in COX-1 and Arg120 and Tyr355 in COX-2. nih.gov

Topoisomerase IIα: While direct inhibition by this compound is less documented, the closely related isoquinoline-1,3-dione scaffold has been identified as a viable chemotype for inhibiting Tyrosyl DNA phosphodiesterase II (TDP2). TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, which are common anticancer drugs. Inhibiting TDP2 could therefore enhance the efficacy of these chemotherapies. The most effective compounds in these studies showed TDP2 inhibition with IC50 values in the low micromolar range.

SARS-CoV-2 Proteases: The main protease (MPro or 3CLpro) of the SARS-CoV-2 virus is a critical target for antiviral drugs. Structurally related compounds, such as N-substituted isatins, have been shown to be potent inhibitors of SARS-CoV-2 3CLpro, with IC50 values in the nanomolar range. This suggests that the isoindoline-1,3-dione scaffold could also be a promising starting point for the design of novel inhibitors targeting this viral enzyme.

| Enzyme Target | Derivative Type | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | N-benzyl pyridinium (B92312) hybrid | 2.1 µM | nih.gov |

| Cyclooxygenase-1 (COX-1) | Aminoacetylenic isoindoline | ~3.6 µM | |

| Cyclooxygenase-2 (COX-2) | Aminoacetylenic isoindoline | ~3.0 µM |

Voltage-gated sodium channels are crucial therapeutic targets for conditions like epilepsy and neuropathic pain. nih.govmdpi.com While the isoindoline-1,3-dione scaffold is more widely explored for its enzyme inhibitory activities, research into its potential modulation of ion channels is an emerging area. Studies on related pharmacophores have demonstrated that small molecules can functionally antagonize native neuronal sodium channel currents. nih.gov However, specific binding studies detailing the interaction of this compound or its close derivatives with sodium channels are not extensively documented in publicly available research, indicating a potential area for future investigation.

Heme Binding Investigations

Currently, specific studies detailing the direct investigation of this compound in heme binding are not extensively documented in publicly available research. The broader class of isoindoline-1,3-dione derivatives, most notably thalidomide (B1683933) and its analogues, are well-known for their interactions with other biological targets, but specific heme-related research involving this particular ethyl-bromo substituted compound remains a niche area awaiting further exploration.

Role in Organic Synthesis as Key Intermediates

This compound is a valuable intermediate in organic synthesis, building upon the versatility of its parent scaffold, isatin. Isatin derivatives are recognized as versatile reagents for creating a variety of heterocyclic compounds and serve as raw materials for drug synthesis. nih.gov

The synthesis of the title compound is typically achieved through the N-alkylation of a precursor, 5-bromoisatin (B120047) (5-bromo-1H-indole-2,3-dione). This reaction involves treating 5-bromoisatin with an ethylating agent, such as 1-bromoethane or ethyl iodide, in the presence of a base and a suitable solvent. nih.govchemicalbook.com A common procedure involves dissolving 5-bromo-1H-indole-2,3-dione in a solvent like dimethylformamide (DMF), followed by the addition of potassium carbonate (K₂CO₃) as a base and 1-bromoethane. nih.gov The mixture is then stirred, sometimes with gentle heating, to facilitate the reaction. nih.govchemicalbook.com The presence of the bromine atom on the aromatic ring provides a reactive site for further functionalization, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. This dual functionality—a modifiable aromatic ring and a reactive isoindoline core—positions it as a key building block for synthesizing targeted molecules in medicinal and materials chemistry.

Applications in Materials Science

The structural characteristics of this compound, featuring a π-conjugated system and electron-withdrawing groups, make it a candidate for investigation in materials science.

Organic materials are the subject of significant research for their third-order nonlinear optical (NLO) properties, which are crucial for applications in photonics, optical switching, and data processing. semanticscholar.org The NLO response in organic molecules is often associated with a large delocalized π-electron system and the presence of electron-donor and electron-acceptor groups that enhance intramolecular charge transfer. nih.gov

The isoindoline-1,3-dione core can function as an electron-acceptor moiety. The bromine atom further enhances the electron-withdrawing nature of the system. While direct NLO studies on this compound are not widely reported, related structures have been investigated. For instance, theoretical studies on isoindoline-1,3-dione linked to fullerene have been conducted to evaluate their NLO properties, indicating the scaffold's relevance in this field. dntb.gov.ua The key parameters used to evaluate NLO potential include linear polarizability (⟨α⟩) and hyperpolarizability (β and γ).

Table 1: NLO Properties of Example Organic Compounds Below is a table of calculated NLO properties for representative organic molecules to illustrate the data typically investigated in this field.

| Compound Class | Linear Polarizability ⟨α⟩ (esu) | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability ⟨γ⟩ (esu) |

| DTS(FBTTh₂)₂-Based Derivative (MSTD7) | 3.485 × 10⁻²² | 13.44 × 10⁻²⁷ | 3.66 × 10⁻³¹ |

This data is for illustrative purposes from a study on different complex organic compounds and not for this compound itself. nih.gov

Photochromic materials can reversibly change their optical properties, such as color, upon exposure to light, making them suitable for applications like smart windows, optical data storage, and molecular switches. jcu.edu.au The functionality of these materials relies on molecules that can undergo a reversible structural transformation between two states possessing different absorption spectra. jcu.edu.au

While this compound has not been a primary focus of photochromic research, its structural features suggest potential utility. The stable heterocyclic core could be integrated into larger, known photochromic systems. The bromine atom serves as a convenient synthetic handle for attaching the isoindoline-1,3-dione unit to other photoactive molecules, such as dithienylethenes. Research has shown that bromo-substituted thienyl compounds can be copolymerized to create materials with specific optical and photochromic properties, demonstrating the value of halogenated heterocycles in this area of materials science. jcu.edu.au

Future Research Directions and Perspectives

Novel Synthetic Methodologies for Brominated N-Ethyl Isoindoline-1,3-diones

While classical methods for the synthesis of N-substituted phthalimides are well-established, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes for brominated N-ethyl isoindoline-1,3-diones.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. mdpi.comtsijournals.comctppc.orgsemanticscholar.orgctppc.org Future studies could explore the application of microwave irradiation to the N-alkylation of 5-bromophthalimide with ethyl halides. This approach has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods.

Green Synthesis Approaches: In line with the growing emphasis on environmentally friendly chemical processes, the development of "green" synthetic methods for 5-Bromo-2-ethylisoindoline-1,3-dione is a critical area of future research. This could involve the use of eco-friendly solvents, catalysts, and reaction conditions to minimize waste and environmental impact. google.com For instance, exploring solvent-free reaction conditions or the use of biodegradable solvents could offer significant advantages.

Continuous Flow Chemistry: Continuous flow technologies offer precise control over reaction parameters, enhanced safety, and scalability. Applying continuous flow reactors to the synthesis of brominated N-ethyl isoindoline-1,3-diones could lead to improved product consistency and higher throughput, making the synthesis more amenable to industrial-scale production.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these approaches can provide valuable insights into its properties and potential applications, guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov Developing QSAR models for a series of brominated isoindoline-1,3-dione derivatives could help in predicting their activity and optimizing their structure for specific biological targets. These models can aid in the rational design of new analogs with enhanced potency and selectivity. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding orientation and affinity of this compound with various biological targets, such as enzymes and receptors. nih.govmdpi.comsemanticscholar.orgrsc.orgd-nb.inforesearchgate.netnih.govnih.gov This can help in identifying potential therapeutic targets and understanding the molecular basis of its activity. Furthermore, molecular dynamics simulations can provide a dynamic picture of the ligand-receptor interactions, assessing the stability of the complex over time. nih.govmdpi.comrsc.orgnih.govnih.gov

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. This information is crucial for understanding its chemical behavior and for designing new derivatives with tailored electronic properties.

Mechanistic Elucidation of Biological Interactions

While the broader class of phthalimides is known for a wide range of biological activities, a detailed understanding of the specific mechanisms of action for this compound is largely unexplored. Future research should focus on elucidating its interactions with biological systems at a molecular level.

Identification of Molecular Targets: A key area of investigation will be the identification of specific cellular and molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or pathways with which the compound interacts. The inhibitory effects of phthalimide (B116566) derivatives on hepatic cytochrome P450 monooxygenases, specifically CYP2C9 and CYP2C19, have been noted, suggesting a potential area for mechanistic studies. nih.gov

Enzyme Inhibition Studies: Based on the known activities of related compounds, investigating the inhibitory potential of this compound against various enzymes is a promising avenue. For example, its effect on kinases, proteases, or enzymes involved in inflammatory pathways could be explored. Detailed kinetic studies would be essential to determine the mode of inhibition.

Cellular Pathway Analysis: Once potential targets are identified, further studies will be needed to understand how the compound modulates cellular signaling pathways. This could involve techniques like Western blotting, reporter gene assays, and gene expression profiling to assess the downstream effects of the compound's interaction with its target.

Development of Derivatization Strategies for Enhanced Specificity

The core structure of this compound provides a versatile scaffold for chemical modification. Derivatization strategies can be employed to enhance its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study, involving the synthesis and biological evaluation of a library of analogs, will be crucial. nih.gov Modifications could include altering the position of the bromine atom, varying the length and nature of the N-alkyl chain, and introducing different substituents on the aromatic ring. The insights gained from SAR studies will guide the design of more effective and specific compounds.

Pharmacophore Modeling: Pharmacophore modeling can be used to identify the key structural features of this compound that are essential for its biological activity. This information can then be used to design new derivatives with improved binding affinity and specificity for a particular target.

Hybrid Molecule Design: Another promising strategy involves the creation of hybrid molecules by linking the this compound moiety to other known pharmacophores. This approach can lead to the development of multifunctional compounds with novel mechanisms of action.

Exploration of New Application Areas

Beyond the traditionally explored pharmacological activities of phthalimides, future research could uncover novel applications for this compound in diverse scientific and technological fields.

Agrochemicals: The phthalimide scaffold is present in some commercially available fungicides and insecticides. nih.govgoogle.comresearchgate.net The unique substitution pattern of this compound could confer specific pesticidal or herbicidal properties. Screening its activity against various plant pathogens and insect pests could open up new avenues in the development of agrochemicals. nih.gov

Materials Science: The aromatic and electron-withdrawing nature of the phthalimide ring, combined with the presence of a heavy bromine atom, suggests potential applications in materials science. For instance, its derivatives could be explored as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for novel polymers with specific optical or electronic properties.

Catalysis: The nitrogen and oxygen atoms in the isoindoline-1,3-dione core could potentially act as coordinating sites for metal ions. This opens up the possibility of designing novel metal complexes based on this compound for applications in catalysis.

Q & A

Q. How does halogen bonding in this compound influence its solid-state properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。